molecular formula C24H17BrO3 B2644256 7-Allyloxy-3(3'-bromophenyl)-4-phenyl coumarin CAS No. 720673-33-6

7-Allyloxy-3(3'-bromophenyl)-4-phenyl coumarin

Cat. No.: B2644256
CAS No.: 720673-33-6
M. Wt: 433.301
InChI Key: NPJZMRPTNZLSMF-UHFFFAOYSA-N
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Description

7-Allyloxy-3(3’-bromophenyl)-4-phenyl coumarin is a synthetic organic compound belonging to the coumarin family. Coumarins are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science. This particular compound is characterized by the presence of an allyloxy group at the 7th position, a bromophenyl group at the 3rd position, and a phenyl group at the 4th position of the coumarin core structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Allyloxy-3(3’-bromophenyl)-4-phenyl coumarin typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 7-hydroxycoumarin, 3-bromobenzaldehyde, and phenylacetic acid.

    Formation of Intermediate: The first step involves the condensation of 7-hydroxycoumarin with 3-bromobenzaldehyde in the presence of a base, such as sodium hydroxide, to form an intermediate.

    Allylation: The intermediate is then subjected to allylation using allyl bromide in the presence of a suitable catalyst, such as potassium carbonate, to introduce the allyloxy group at the 7th position.

    Final Coupling: The final step involves the coupling of the allylated intermediate with phenylacetic acid under acidic conditions to yield the desired product.

Industrial Production Methods

Industrial production of 7-Allyloxy-3(3’-bromophenyl)-4-phenyl coumarin may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

7-Allyloxy-3(3’-bromophenyl)-4-phenyl coumarin can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxidized coumarin derivatives.

    Reduction: Formation of reduced coumarin derivatives.

    Substitution: Formation of substituted coumarin derivatives with various functional groups.

Scientific Research Applications

7-Allyloxy-3(3’-bromophenyl)-4-phenyl coumarin has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a probe in photophysical studies.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications in drug development, particularly in the design of novel pharmaceuticals.

    Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and fluorescent dyes.

Mechanism of Action

The mechanism of action of 7-Allyloxy-3(3’-bromophenyl)-4-phenyl coumarin involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    7-Allyloxy-3(3’-chlorophenyl)-4-phenyl coumarin: Similar structure with a chlorine atom instead of bromine.

    7-Allyloxy-3(3’-methylphenyl)-4-phenyl coumarin: Similar structure with a methyl group instead of bromine.

    7-Allyloxy-3(3’-fluorophenyl)-4-phenyl coumarin: Similar structure with a fluorine atom instead of bromine.

Uniqueness

7-Allyloxy-3(3’-bromophenyl)-4-phenyl coumarin is unique due to the presence of the bromine atom, which can impart distinct chemical reactivity and biological activity compared to its analogs. The bromine atom can participate in specific interactions, such as halogen bonding, which can influence the compound’s properties and applications.

Properties

IUPAC Name

3-(3-bromophenyl)-4-phenyl-7-prop-2-enoxychromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17BrO3/c1-2-13-27-19-11-12-20-21(15-19)28-24(26)23(17-9-6-10-18(25)14-17)22(20)16-7-4-3-5-8-16/h2-12,14-15H,1,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPJZMRPTNZLSMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC2=C(C=C1)C(=C(C(=O)O2)C3=CC(=CC=C3)Br)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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